Vildagliptin Impurity B

Description

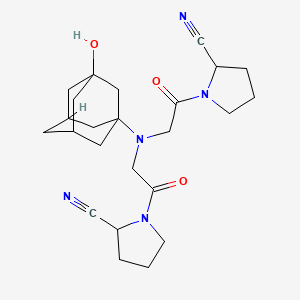

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWUDDDAHPQAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vildagliptin Impurity B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vildagliptin Impurity B, a critical process-related impurity in the synthesis of the anti-diabetic drug Vildagliptin. This document details its chemical structure, physicochemical properties, and synthesis, along with methodologies for its characterization.

Chemical Structure and Identification

This compound, also known as Vildagliptin Impurity 2, is a dimeric impurity formed during the synthesis of Vildagliptin.[1][] Its formation is a key consideration in the manufacturing process to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Chemical Name: (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[1]

Synonyms: Vildagliptin Impurity 2, (2S,2'S)-1,1'-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile[1]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the impurity's behavior.

| Property | Value | Reference |

| Molecular Formula | C24H33N5O3 | [] |

| Molecular Weight | 439.56 g/mol | [] |

| CAS Number | 1036959-23-5 | |

| Appearance | Pale Yellow Solid | [] |

| Melting Point | >177°C | [] |

Synthesis of this compound

This compound can be synthesized for use as a reference standard in analytical methods. A reported four-step synthesis starts from L-proline. The general synthetic scheme is outlined below.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a general guide based on reported synthetic methods. Researchers should adapt and optimize these procedures as necessary.

Step 1: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxylic acid

-

Dissolve L-proline in a suitable organic solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0°C.

-

Slowly add chloroacetyl chloride under an inert atmosphere.

-

Reflux the mixture for several hours.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 2: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxamide

-

Convert the carboxylic acid from Step 1 to the corresponding amide. This can be achieved through various standard amidation procedures, for instance, by activating the carboxylic acid (e.g., with a carbodiimide) followed by treatment with ammonia.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile

-

Dehydrate the amide from Step 2 to form the nitrile. Common dehydrating agents include trifluoroacetic anhydride (B1165640) or phosphorus oxychloride.

-

Purify the resulting product, for example, by crystallization.

Step 4: Synthesis of this compound

-

React (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., 2-butanone).

-

The reaction involves both the initial substitution of the chloride and a subsequent dimerization to form this compound.

-

After the reaction is complete, filter the mixture and evaporate the solvent.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297) and methanol).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following are key analytical techniques and typical findings.

References

Synthesis and Characterization of Vildagliptin Impurity B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Vildagliptin Impurity B, a critical reference standard for the quality control of the antidiabetic drug Vildagliptin. This document outlines a robust synthetic pathway and comprehensive analytical methodologies for the definitive identification and quantification of this impurity.

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is a known process-related impurity that must be monitored and controlled within strict limits as per regulatory guidelines.[1][2] This guide details a reliable synthesis method for obtaining this compound as a reference standard and the analytical techniques for its thorough characterization.

Synthesis of this compound

A four-step synthesis for this compound has been developed, starting from L-proline.[1][3][4] This method provides a high yield of the target compound, making it suitable for the preparation of a reference standard.[3][4]

Synthesis Pathway

The synthesis commences with the protection of the amino group of L-proline, followed by a series of reactions to introduce the adamantane (B196018) moiety and form the final amide.

Experimental Protocols

Step 1: Synthesis of N-(Chloroacetyl)-L-proline To a solution of L-proline in tetrahydrofuran (B95107) (THF), chloroacetyl chloride is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then refluxed for 2.5 hours. After cooling, water is added, and the product is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried, and concentrated to yield N-(Chloroacetyl)-L-proline.[4]

Step 2: Synthesis of N-(Chloroacetyl)-L-prolinamide N-(Chloroacetyl)-L-proline is treated with thionyl chloride to form the corresponding acid chloride. The resulting crude acid chloride is then reacted with aqueous ammonia (B1221849) to afford N-(Chloroacetyl)-L-prolinamide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile N-(Chloroacetyl)-L-prolinamide is dissolved in a suitable solvent and treated with trifluoroacetic anhydride and triethylamine to induce dehydration, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 4: Synthesis of this compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-amino-1-adamantanol in 2-butanone in the presence of potassium carbonate and potassium iodide. The mixture is refluxed for 4 hours. After completion of the reaction, the solid is filtered off, and the filtrate is concentrated. The crude product is recrystallized from a mixture of ethyl acetate and methanol (B129727) to give this compound.[4]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.

Analytical Workflow

The characterization process involves a series of spectroscopic and chromatographic analyses to confirm the structure and assess the purity of the synthesized impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Experimental Protocol: A reversed-phase HPLC method can be employed for the analysis. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile, delivered in an isocratic or gradient mode.[5] Detection is typically performed using a UV detector at a wavelength of 210 nm.[4]

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer: Acetonitrile (ratio varies) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Data Presentation: The purity of the synthesized this compound is determined by the peak area percentage in the chromatogram. A purity of ≥98% is generally considered suitable for a reference standard.[4]

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized impurity.

Experimental Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode.

Data Presentation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Parameter | Value |

| Molecular Formula | C₁₇H₂₇N₃O₃ |

| Molecular Weight | 321.42 g/mol |

| Observed m/z | 322.2 [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H) using a suitable deuterated solvent, such as DMSO-d₆.

Data Presentation: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.35-1.65 | m | 12H | Adamantane protons |

| 1.70-2.20 | m | 6H | Pyrrolidine protons (CH₂) |

| 2.25 | s | 2H | Adamantane protons |

| 3.20-3.40 | m | 2H | -CH₂-NH- |

| 3.50-3.70 | m | 2H | Pyrrolidine protons (CH₂) |

| 4.25 | t | 1H | Pyrrolidine proton (CH) |

| 5.05 | s | 1H | -OH |

| 7.15 | br s | 1H | -NH- |

| 7.35 | br s | 1H | -CONH₂ |

| 7.55 | br s | 1H | -CONH₂ |

¹³C NMR Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 25.5 | Pyrrolidine CH₂ |

| 29.3 | Pyrrolidine CH₂ |

| 30.5 | Adamantane CH₂ |

| 35.1 | Adamantane CH |

| 41.5 | Adamantane C |

| 43.8 | Adamantane CH₂ |

| 47.2 | Pyrrolidine CH₂ |

| 52.1 | -CH₂-NH- |

| 59.8 | Pyrrolidine CH |

| 68.2 | Adamantane C-OH |

| 172.5 | C=O (amide) |

| 174.8 | C=O (amide) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a KBr pellet method.

Data Presentation: Characteristic absorption bands confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3420 | O-H stretching |

| 3300-3400 | N-H stretching (amide) |

| 2925, 2850 | C-H stretching (aliphatic) |

| 1650 | C=O stretching (amide I) |

| 1630 | C=O stretching (amide I) |

| 1550 | N-H bending (amide II) |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Vildagliptin. The availability of a well-characterized reference standard of this compound is paramount for the development and validation of analytical methods to ensure the safety and quality of Vildagliptin drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | SynZeal [synzeal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Vildagliptin Impurity B: A Deep Dive into its Formation Pathways in Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes mellitus. The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the medication. One such process-related impurity and degradation product is Vildagliptin Impurity B, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide. Understanding the formation pathways of this impurity is paramount for developing robust synthetic processes and stable formulations. This technical guide provides a comprehensive overview of the formation of this compound, detailing its synthetic and degradation pathways, supported by experimental protocols and quantitative data.

Formation Pathways of this compound

This compound can be formed through two primary routes: as a byproduct during the synthesis of Vildagliptin and as a degradant of Vildagliptin under specific stress conditions.

Formation during Vildagliptin Synthesis

The synthesis of Vildagliptin typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. This compound can arise from the hydrolysis of the nitrile group of a key intermediate or Vildagliptin itself to a primary amide.

A potential pathway for the formation of Impurity B during synthesis involves the hydrolysis of the nitrile group of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to its corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. This amide intermediate can then react with 3-amino-1-adamantanol to yield this compound.

Formation via Degradation of Vildagliptin

Forced degradation studies have demonstrated that Vildagliptin can degrade to form Impurity B under various stress conditions, particularly basic and oxidative environments.[1] The primary mechanism is the hydrolysis of the nitrile group (-CN) of the Vildagliptin molecule to a carboxamide group (-CONH2).

-

Basic Hydrolysis: In the presence of a base (e.g., sodium hydroxide), the nitrile group of Vildagliptin undergoes nucleophilic attack by hydroxide (B78521) ions, leading to the formation of an intermediate which, upon tautomerization and protonation, yields the primary amide, this compound.[1][2]

-

Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide), the formation of Impurity B has also been observed.[1] The exact mechanism of oxidative degradation leading to the amide is complex but may involve radical intermediates that facilitate the hydration of the nitrile group.

References

Vildagliptin Degradation: A Comprehensive Analysis of Stability and Impurity B Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes mellitus.[1][2][3] Ensuring the stability and purity of the vildagliptin drug substance and its formulated products is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the degradation behavior of vildagliptin under various stress conditions and delves into the formation of its critical impurity, Impurity B.

Executive Summary

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products.[1][4] Vildagliptin has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while exhibiting relative stability under thermal and photolytic stress.[1][5] A significant degradation product, often referred to as Impurity B (the amide impurity), is formed through the hydrolysis of the nitrile group in the vildagliptin molecule.[6][7][8] Understanding the pathways of vildagliptin degradation and the conditions that promote the formation of Impurity B is essential for developing stable formulations and robust analytical methods.

Vildagliptin Degradation Profile

Vildagliptin's stability has been extensively investigated under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[2] The molecule's degradation is primarily observed under hydrolytic and oxidative stress, leading to the formation of several degradation products.

Hydrolytic Degradation

Acidic Conditions: Vildagliptin undergoes degradation in acidic media, particularly at elevated temperatures. One of the major degradation products observed under acidic stress is formed at a relative retention time (RRT) of 1.3 when analyzed by HPLC.[1] Studies have shown that at 70°C in 1M HCl, vildagliptin degradation can reach almost 85% after 210 minutes.[5]

Basic Conditions: The drug is also labile in basic solutions. Multiple degradation products have been identified under basic hydrolysis, with major degradants appearing at RRTs of 0.4, 0.7, and 1.2.[1] In 1M NaOH at 70°C, vildagliptin has been observed to degrade completely.[5] Impurity B is a known product of basic hydrolysis.[7][8]

Neutral Conditions: Neutral hydrolysis also leads to the formation of a major degradant at an RRT of 0.7.[1]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide (H₂O₂), results in significant degradation of vildagliptin.[1] As many as five major degradation products have been detected at RRTs of 0.5, 0.6, 0.7, 0.8, and 1.2.[1] In 3% H₂O₂ at room temperature, degradation can reach 87.04% after 180 minutes.[5] Impurity B is also reported to form under oxidative conditions.[7][8]

Thermal and Photolytic Degradation

Vildagliptin has demonstrated considerable stability under thermal and photolytic stress conditions.[1] No significant degradation has been observed when the solid drug is exposed to heat or UV light.[1]

Impurity B: Formation and Significance

Impurity B, chemically known as 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, is a key degradation product of vildagliptin.[5][9] It is formed by the hydrolysis of the cyano group of the vildagliptin molecule to an amide group.[5][6] This transformation can occur under both basic and oxidative stress conditions.[7][8] The presence of Impurity B is a critical quality attribute to be monitored in vildagliptin drug substance and drug products.

The primary metabolic pathway for vildagliptin in humans is also the hydrolysis of the cyano group to form a carboxylic acid metabolite (M20.7), which is pharmacologically inactive.[10][11][12]

Data Presentation: Summary of Vildagliptin Degradation

The following tables summarize the quantitative data from various forced degradation studies on vildagliptin.

Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradant RRTs | Reference |

| Acidic Hydrolysis | 1 M HCl | 80°C | 9 hours | 26.4% | 1.3 | [1] |

| 1 M HCl | 70°C | 210 minutes | ~85% | Not Specified | [5] | |

| Basic Hydrolysis | 1 M NaOH | 80°C | 1 hour | 100% | 0.4, 0.7 | [1] |

| 0.1 M NaOH | Room Temp. | 3 hours | Not Specified | 0.4, 1.2 | [1] | |

| 1 M NaOH | 70°C | 60 minutes | 100% | Not Specified | [5] | |

| Oxidative | 3% H₂O₂ | Room Temp. | 3 hours | Not Specified | 0.5, 0.6, 0.7, 0.8, 1.2 | [1] |

| 3% H₂O₂ | Room Temp. | 180 minutes | 87.04% | Not Specified | [5] | |

| Neutral Hydrolysis | Water | 80°C | 7 hours | Not Specified | 0.7 | [1] |

| Thermal | Solid State | 80°C, 120°C, 150°C | Up to 7 hours | No significant degradation | - | [1] |

| Photolytic | Solid State & Solution | UV light (254 nm) | Up to 24 hours | No significant degradation | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for the forced degradation of vildagliptin.

Protocol 1: Acidic Degradation[1]

-

Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

-

Add 3.0 mL of 1 M HCl solution.

-

Store the mixture at 80°C in an oil bath for a specified duration (e.g., 3, 5, or 9 hours).

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 by the gradual addition of NaOH solution.

-

Dilute the solution with a suitable diluent to a final concentration of 1.0 mg/mL.

-

Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation[13]

-

Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.

-

Add 3.0 mL of 1.0 M NaOH solution.

-

Store the mixture at 80°C for 3 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 by the gradual addition of 1 M HCl solution.

-

Add diluent to achieve a final concentration of 1.0 mg/mL.

-

Inject the sample into the HPLC system for analysis.

Protocol 3: Oxidative Degradation[13]

-

Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.

-

Add 2.0 mL of 3% H₂O₂ solution.

-

Keep the solution at room temperature for a specified time (e.g., 1 or 7 hours).

-

Add 1.0 mL of diluent.

-

Analyze the resulting solution using HPLC.

Protocol 4: Thermal Degradation (Solid State)[1]

-

Place 10.0 mg of vildagliptin powder in an oven.

-

Maintain the temperature at 80°C, 120°C, or 150°C for various time intervals (e.g., 1, 3, 5, and 7 hours).

-

After the specified time, remove the sample and allow it to cool.

-

Dissolve the powder in 10.0 mL of diluent.

-

Analyze the solution by HPLC.

Protocol 5: Photolytic Degradation (Solid State)[1]

-

Expose 6.0 mg of solid vildagliptin to UV light at 254 nm for 8 and 24 hours.

-

Following exposure, dissolve the solid in 6.0 mL of diluent.

-

Analyze the sample using a validated HPLC method.

Visualization of Degradation Pathways and Workflows

Vildagliptin Degradation Pathways

References

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling Vildagliptin Impurity B: A Technical Guide for Drug Development Professionals

An in-depth analysis of the identification, quantification, and regulatory considerations for Vildagliptin (B1682220) Impurity B in bulk drug substances.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of identifying and controlling Vildagliptin Impurity B. This document delves into the chemical nature of this impurity, detailed experimental protocols for its detection, and the regulatory landscape governing its presence in Vildagliptin bulk drug.

Introduction to Vildagliptin and its Impurities

Vildagliptin is an oral anti-hyperglycemic agent that enhances pancreatic islet function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] The control of impurities in the Vildagliptin active pharmaceutical ingredient (API) is critical to ensure its quality, safety, and efficacy.[2] Impurity profiling is a mandatory requirement by regulatory authorities worldwide.[3]

It is crucial to note that the designation "this compound" can refer to two distinct chemical entities: a degradation product and a process-related impurity. This guide will address both to provide a thorough understanding.

-

Vildagliptin Amide Impurity (Degradation Impurity) : This impurity, also known as Vildagliptin Carboxamide Impurity or Vildagliptin IP Impurity B, is formed through the hydrolysis of the nitrile group of the Vildagliptin molecule.[2][4]

-

Vildagliptin Dimer Impurity (Process-Related Impurity) : This impurity is a dimer formed during the synthesis of Vildagliptin.[5][6]

Chemical and Physical Properties

A clear understanding of the chemical properties of Vildagliptin and its "Impurity B" variants is fundamental for the development of specific analytical methods.

| Property | Vildagliptin | Vildagliptin Amide Impurity (Impurity B) | Vildagliptin Dimer Impurity (Impurity B) |

| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide[7] | (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[5] |

| CAS Number | 274901-16-5[8] | 565453-39-6[7] | 1036959-23-5[6] |

| Molecular Formula | C₁₇H₂₅N₃O₂[8] | C₁₇H₂₇N₃O₃[7] | C₂₄H₃₃N₅O₃[6] |

| Molecular Weight | 303.4 g/mol [8] | 321.41 g/mol [7] | 439.55 g/mol [6] |

Regulatory Landscape and Acceptance Criteria

The limits for impurities in new drug substances are governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2).[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Table based on ICH Q3A(R2) guidelines.

Specific limits for impurities in Vildagliptin products are established by manufacturers and approved by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). For instance, in a public assessment report for a Vildagliptin/Metformin hydrochloride combination product, the shelf-life acceptance criteria for two non-genotoxic related compounds were set at not more than 1% for each impurity.[1]

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general HPLC method that can be adapted for the detection and quantification of both the amide and dimer impurities. Method validation should be performed according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

| Parameter | Value |

| Column | ODS-4 C18 (250 mm x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase | Isocratic elution with a mixture of buffer (e.g., phosphate (B84403) buffer), acetonitrile (B52724), and methanol (B129727) (e.g., 87:10:3 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Vildagliptin bulk drug sample in the same diluent to a specified concentration.

-

Spiked Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the Impurity B reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

UPLC-MS/MS Method for Higher Sensitivity and Specificity

For more sensitive and specific detection, especially for trace-level impurities, a UPLC-MS/MS method is recommended.[10][11]

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| Column | C8 or C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of Vildagliptin and its impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Vildagliptin | 304.2 | 154.2 |

| Vildagliptin Amide Impurity | 322.2 | [To be determined] |

| Vildagliptin Dimer Impurity | 440.3 | [To be determined] |

Note: Specific MRM transitions need to be determined through infusion and optimization of the respective reference standards.

Experimental Workflow for Impurity Identification

The systematic workflow for the identification and characterization of an unknown impurity in a Vildagliptin bulk drug sample is crucial for maintaining drug quality.

Formation of this compound

-

Amide Impurity: The formation of the amide impurity is primarily due to the hydrolysis of the cyano group of Vildagliptin. This degradation can be accelerated by exposure to high humidity and temperature, as well as oxidative and basic stress conditions.[2][12]

-

Dimer Impurity: The dimer impurity is a process-related impurity that can be formed during the synthesis of Vildagliptin. One potential pathway involves the reaction of Vildagliptin with an intermediate, (S)-N-chloroacetyl-2-cyanopyrrolidine, under basic conditions with a catalyst.[5][6]

Conclusion

The effective identification and control of this compound, in both its amide and dimer forms, are essential for ensuring the quality and safety of the Vildagliptin bulk drug. This technical guide provides a foundational understanding of the chemical nature of these impurities, detailed analytical methodologies for their detection and quantification, and the regulatory framework that governs their acceptable limits. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure the purity and consistency of Vildagliptin, ultimately safeguarding patient health.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. CN107382809A - A kind of preparation method of vildagliptin dimer impurity - Google Patents [patents.google.com]

- 6. Preparation method of vildagliptin dimer impurities - Eureka | Patsnap [eureka.patsnap.com]

- 7. allmpus.com [allmpus.com]

- 8. Vildagliptin Impurities | SynZeal [synzeal.com]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Vildagliptin Impurity B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vildagliptin Impurity B, a critical process-related impurity in the manufacturing of the anti-diabetic drug Vildagliptin. This document details its chemical identity, synthesis, characterization, and analytical methodologies, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Identity and Properties

This compound, also known as Vildagliptin Dimer Impurity, is a key impurity that requires careful monitoring and control during the synthesis of Vildagliptin. Its formation is often associated with specific reaction conditions and the presence of certain intermediates.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 1036959-23-5 | [1][2][3] |

| Molecular Formula | C₂₄H₃₃N₅O₃ | [3][4] |

| Molecular Weight | 439.55 g/mol | [4] |

| IUPAC Name | 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | [3] |

| Synonyms | Vildagliptin Dimer Impurity, Vildagliptin imp D (Dimer) | [2][3] |

| Appearance | Pale Yellow Solid | [5] |

It is crucial to distinguish this compound from other related substances, such as Vildagliptin IP Impurity B (Vildagliptin Amide Impurity), which has a different chemical structure, CAS number (565453-39-6), and molecular formula (C₁₇H₂₇N₃O₃).

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of Vildagliptin. Understanding its formation mechanism is essential for developing control strategies to minimize its presence in the final active pharmaceutical ingredient (API).

Synthesis Pathway

One reported synthetic route to obtain this compound for use as a reference standard involves a four-step process starting from L-proline.[5] While the full detailed protocol is proprietary, the key transformations involve the formation of the pyrrolidine-2-carbonitrile (B1309360) moiety and subsequent coupling reactions.

A more direct method for its preparation involves the reaction of Vildagliptin with the intermediate (S)-N-chloroacetyl-2-cyanopyrrolidine under basic conditions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound for use as a reference standard.

Materials:

-

Vildagliptin

-

(S)-N-chloroacetyl-2-cyanopyrrolidine

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve Vildagliptin and potassium carbonate in THF.

-

In a separate flask, dissolve (S)-N-chloroacetyl-2-cyanopyrrolidine in THF.

-

Slowly add the solution of (S)-N-chloroacetyl-2-cyanopyrrolidine to the Vildagliptin solution at room temperature.

-

Reflux the reaction mixture for 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from isopropyl ether to afford this compound.[5]

References

Vildagliptin Impurity B: A Comprehensive Technical Guide for its Role as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, is no exception. The manufacturing process and storage of Vildagliptin can lead to the formation of various impurities. Among these, Vildagliptin Impurity B, also known as Vildagliptin Amide Impurity, is a significant process-related impurity.[1][2] This technical guide provides an in-depth exploration of the role of this compound as a reference standard in the analytical testing of Vildagliptin.

This guide will address the chemical identity of this compound, its importance as a reference material, and detailed experimental protocols for its use in impurity profiling. Furthermore, it will present the synthesis pathway of this impurity and the signaling pathway of Vildagliptin to provide a comprehensive understanding for researchers and drug development professionals.

The Critical Role of Impurity Reference Standards

Impurity reference standards are highly characterized chemical substances used as benchmarks for the identification and quantification of impurities in drug substances and products.[3][4][5] Their use is mandated by regulatory bodies worldwide to ensure that the levels of impurities are within acceptable toxicological limits. The availability of a well-characterized reference standard for this compound is essential for:

-

Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying the impurity.

-

Quality Control: For routine quality control testing of Vildagliptin batches to ensure consistency and compliance with regulatory standards.[4]

-

Stability Studies: To monitor the formation of the impurity under various storage conditions.

-

Forced Degradation Studies: To understand the degradation pathways of Vildagliptin and identify potential degradation products.

Chemical Profile of this compound

There can be some ambiguity in the nomenclature of Vildagliptin impurities. For the purpose of this guide, this compound refers to the Vildagliptin Amide Impurity, which is recognized as Vildagliptin IP Impurity B, suggesting its significance in pharmacopoeial standards.[1][2]

| Property | Data |

| Chemical Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide |

| Synonyms | Vildagliptin Amide Impurity, Vildagliptin IP Impurity B |

| CAS Number | 565453-39-6 |

| Molecular Formula | C17H27N3O3 |

| Molecular Weight | 321.41 g/mol |

| Appearance | Off-White Solid |

| Solubility | Soluble in Methanol, DMSO |

| Storage | 2-8 °C |

Experimental Protocols for the Use of this compound as a Reference Standard

The accurate quantification of this compound in Vildagliptin drug substance and product is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Impurity Profiling by RP-HPLC

This protocol outlines a general method for the separation and quantification of Vildagliptin and its impurities, including Impurity B, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Instrumentation:

-

HPLC system with a UV/PDA detector.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | BDS Hypersil C8, 250 x 4.6 mm, 5µm or equivalent |

| Mobile Phase A | Mixture of ammonium (B1175870) dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer at pH 4.0 |

| Mobile Phase B | Methanol and Mobile Phase A in the ratio of 95:5 |

| Gradient Program | A gradient program should be optimized to achieve separation of all impurities. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water). Prepare working standards by diluting the stock solution to a concentration range covering the expected impurity levels.

-

Sample Solution: Accurately weigh and dissolve the Vildagliptin drug substance or a powdered tablet sample in the diluent to a known concentration.

4. Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of Impurity B in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: UPLC-MS/MS Method for Higher Sensitivity

For lower-level detection and confirmation of impurities, a UPLC-MS/MS method is highly effective.[6]

1. Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) in reversed-phase mode or equivalent |

| Mobile Phase | A mixture of water–methanol (55:45) containing 2.5 mM ammonium acetate (B1210297) and 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | The specific precursor-to-product ion transition for this compound should be determined and optimized. |

3. Preparation of Solutions:

-

Prepare standard and sample solutions as described in the HPLC protocol, using appropriate concentrations for the higher sensitivity of the UPLC-MS/MS system.

4. Analysis and Quantification:

-

Inject the solutions and quantify this compound based on the area of the specific MRM transition peak.

Quantitative Data Summary

The following table summarizes typical validation parameters for analytical methods used to quantify impurities in Vildagliptin. The exact values will vary depending on the specific method and laboratory.

| Parameter | Typical Range/Value |

| Linearity (r²) | ≥ 0.998 |

| LOD (Limit of Detection) | Typically in the range of ppm (parts per million) for UPLC-MS/MS methods.[6] |

| LOQ (Limit of Quantification) | Typically in the range of ppm for UPLC-MS/MS methods.[6] |

| Accuracy (% Recovery) | 90.5% to 99.6% |

| Precision (% RSD) | < 2% |

Visualizing Key Processes and Pathways

To further aid in the understanding of the context of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis of the impurity and the therapeutic mechanism of the parent drug.

Synthesis Workflow of this compound

The synthesis of this compound (Vildagliptin Amide Impurity) is a multi-step process that can occur during the synthesis of Vildagliptin. The following workflow outlines a potential synthetic route.

Caption: A simplified workflow for the synthesis of this compound.

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This action potentiates the effects of incretin (B1656795) hormones, leading to improved glycemic control.

Caption: The signaling pathway of Vildagliptin's DPP-4 inhibition.

Logical Relationship in Quality Control

The following diagram illustrates the logical flow from drug manufacturing to the essential role of the this compound reference standard in ensuring product quality.

Caption: The role of this compound reference standard in quality control.

Conclusion

The use of this compound as a reference standard is an indispensable component of the quality control strategy for Vildagliptin. A thorough understanding of its chemical properties, coupled with robust and validated analytical methods, ensures that the levels of this impurity are effectively monitored and controlled. This, in turn, guarantees the safety, efficacy, and quality of the final Vildagliptin drug product, aligning with the stringent requirements of regulatory authorities and safeguarding patient health. This guide provides the necessary technical information for researchers and professionals to effectively utilize this compound as a reference standard in their analytical endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Pharmacopeias such as the Indian Pharmacopoeia (IP) and the United States Pharmacopeia (USP) establish stringent standards for the identification and quantification of these related compounds. This technical guide provides a comprehensive overview of the pharmacopeial standards for vildagliptin related compounds, detailing specified impurities, their acceptance criteria, and the analytical methodologies for their determination.

Vildagliptin and Its Related Compounds

The chemical purity of vildagliptin is paramount for its therapeutic effectiveness and safety. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. The Indian Pharmacopoeia (IP) has established a monograph for vildagliptin in its 2018 edition, with an addendum in 2021, which specifies the limits for related substances. While a comprehensive official monograph from the United States Pharmacopeia (USP) detailing the specific related compounds for vildagliptin was not publicly available at the time of this guide's compilation, various suppliers of pharmaceutical reference standards offer "USP Related Compounds," indicating their relevance in quality control as per USP guidelines.

Specified Impurities in the Indian Pharmacopoeia

The Addendum 2021 to the Indian Pharmacopoeia 2018 outlines the following specified impurities for vildagliptin, along with their acceptance criteria.

| Impurity Name | Chemical Name | CAS Number | Acceptance Criteria (IP) |

| Vildagliptin Impurity A | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³’⁷]dec-1-yl)amino]acetyl]-2-pyrrolidinecarboxamide | 565453-39-6 | Not more than 0.2% |

| Vildagliptin Impurity B | (S)-1-[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide | 565453-39-6 | Not more than 0.2% |

| Vildagliptin Impurity C | 2-(3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 1789703-36-1 | Not more than 0.2% |

| Vildagliptin Impurity D | (2S,2'S)-1,1'-(2,2'-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile) | 1036959-23-5 | Not more than 0.2% |

| Any other individual impurity | - | - | Not more than 0.10% |

| Total impurities | - | - | Not more than 0.5% |

Experimental Protocols

The determination of vildagliptin and its related compounds as per the Indian Pharmacopoeia is performed using a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Indian Pharmacopoeia Method for Related Substances

-

Chromatographic System:

-

Column: A stainless steel column 15 cm x 3.0 mm, packed with octadecylsilane (B103800) bonded to porous silica (B1680970) (3.5 µm).

-

Column Temperature: 32°C.

-

Mobile Phase:

-

Mobile Phase A: A buffer solution prepared by dissolving 1.74 g of dipotassium (B57713) hydrogen phosphate (B84403) in 1000 ml of water, adjusted to pH 6.5 with orthophosphoric acid.

-

Mobile Phase B: A mixture of 75 volumes of acetonitrile (B52724) and 25 volumes of mobile phase A.

-

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 95 5 5 95 5 10 40 60 15 5 95 20 5 95 22 95 5 | 25 | 95 | 5 |

-

Flow Rate: 0.8 ml per minute.

-

Detection: Spectrophotometer at 210 nm.

-

Injection Volume: 5 µl.

-

-

System Suitability:

-

The resolution between the peaks due to vildagliptin and vildagliptin impurity C should not be less than 2.0 in the chromatogram obtained with the reference solution containing both substances.

-

-

Procedure:

-

Test Solution: Dissolve 40 mg of the substance under examination in the solvent mixture (95 volumes of water, 5 volumes of acetonitrile, and 0.1 volume of orthophosphoric acid) and dilute to 50.0 ml with the same solvent mixture.

-

Inject the test solution and a reference solution containing a known concentration of vildagliptin and its impurities.

-

Calculate the percentage of each impurity by comparing the peak areas in the chromatogram of the test solution with the peak areas in the chromatogram of the reference solution.

-

Vildagliptin's Mechanism of Action: A Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active GLP-1 and GIP lead to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Experimental Workflow for Related Substances Analysis

The quality control process for analyzing vildagliptin related compounds involves several key steps, from sample preparation to data analysis, to ensure compliance with pharmacopeial standards.

Caption: Workflow for vildagliptin related substances analysis.

Conclusion

The pharmacopeial standards for vildagliptin and its related compounds are essential for ensuring the quality and safety of this important antidiabetic medication. The Indian Pharmacopoeia provides detailed specifications and analytical procedures for the control of these impurities. Adherence to these standards, through rigorous analytical testing and process controls, is a fundamental requirement for pharmaceutical manufacturers. As pharmacopeial monographs are continuously updated, it is crucial for researchers and drug development professionals to refer to the latest official publications for the most current standards.

Uncovering the Formation of Vildagliptin Impurity B: A Technical Guide to Forced Degradation Studies

An In-depth Examination for Researchers and Drug Development Professionals

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical oral antidiabetic agent for the management of type 2 diabetes mellitus. Ensuring the purity and stability of this active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. Forced degradation studies are an indispensable tool in this process, providing insights into the intrinsic stability of a drug molecule and identifying potential degradation products that may arise during its shelf life. This technical guide focuses on the formation of a key degradation product, Vildagliptin Impurity B, detailing the specific stress conditions that lead to its emergence.

This compound, chemically identified as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide, is formed through the hydrolysis of the cyano group of the vildagliptin molecule into an amide.[1][2] Studies have shown that this impurity is predominantly formed under basic, oxidative, and to some extent, acidic stress conditions.[1][3] It is also known to form at a high rate under conditions of elevated humidity and temperature.[3][4]

Quantitative Analysis of Impurity B Formation

Forced degradation studies expose vildagliptin to a range of harsh conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition. The resulting degradants are then identified and quantified, typically using High-Performance Liquid Chromatography (HPLC). The table below summarizes the quantitative data from various studies on the degradation of vildagliptin and the conditions leading to the formation of Impurity B.

| Stress Condition | Methodology | Vildagliptin Degradation (%) | Impurity B Formation | Reference |

| Acidic | 1M HCl at 70°C for 210 min | ~85% | Detected | [1] |

| 1M HCl at 23°C for 240 min | 59.28% | Detected | [1] | |

| Basic | 1M NaOH at 23°C for 240 min | 84.33% | Detected | [1] |

| 0.01 M NaOH at 60°C for >30 min | >10% | Main degradation product | [1] | |

| 5 M NaOH at room temp. for 30 min | Significant degradation | Major degradant observed | [5] | |

| Oxidative | 3% H₂O₂ at 23°C for 180 min | 87.04% | Detected | [1] |

| 30% H₂O₂ at room temp. for 3 hours | Significant degradation | Major degradant observed | [5] | |

| Thermal | 80°C for 1 hour (neutral hydrolysis) | Not significant | No significant degradants | [5] |

| Photolytic | UV light | Not significant | No significant degradants | [5] |

Note: The exact percentage of Impurity B is not always specified, but its presence as a detected or major degradant is noted.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for conducting forced degradation studies on vildagliptin.[1][5]

1. Preparation of Stock Solution:

-

Prepare a stock solution of vildagliptin by dissolving an accurately weighed amount of the API in a suitable diluent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to achieve a final concentration of approximately 1.0 mg/mL.

2. Acidic Degradation:

-

To a known volume of the vildagliptin stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

-

The mixture is then subjected to stress by heating in a water bath at a controlled temperature (e.g., 70°C or 80°C) for a specified duration (e.g., 3 to 9 hours).[5]

-

Samples are withdrawn at various time points, cooled to room temperature, and neutralized to approximately pH 7.0 with a suitable base (e.g., 1 M sodium hydroxide).

-

The neutralized samples are then diluted with the mobile phase to the initial concentration for HPLC analysis.

3. Basic Degradation:

-

To a known volume of the vildagliptin stock solution, add an equal volume of 1 M sodium hydroxide (B78521) (NaOH).

-

The mixture is kept at a controlled temperature (e.g., room temperature or 70°C) for a specific period (e.g., 1 to 3 hours).[5]

-

Samples are taken at intervals, neutralized to approximately pH 7.0 with a suitable acid (e.g., 1 M HCl), and diluted to the original concentration for analysis.

4. Oxidative Degradation:

-

To a known volume of the vildagliptin stock solution, add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).

-

The solution is kept at room temperature for a defined period (e.g., 1 to 7 hours), protected from light.[5]

-

Samples are withdrawn at different time points and diluted as necessary for HPLC analysis.

5. Thermal and Photolytic Degradation:

-

For thermal degradation, the vildagliptin stock solution is exposed to dry heat in a thermostatically controlled oven.

-

For photolytic stability, the solution is exposed to UV light in a photostability chamber.

-

Samples are analyzed at various time points. Vildagliptin has shown to be relatively stable under these conditions.[5]

Visualizing the Process and Pathway

Experimental Workflow for Forced Degradation

The following diagram illustrates the typical workflow for a forced degradation study, from the application of stress to the identification and quantification of impurities like Impurity B.

References

- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]

Toxicological Profile of Vildagliptin Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral anti-diabetic agent. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) and final drug product is inevitable. The rigorous toxicological assessment of these impurities is a critical aspect of drug development and regulatory compliance to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological profile of known and potential impurities of vildagliptin. It summarizes available quantitative and qualitative toxicity data, details the experimental protocols for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of vildagliptin.

Identified Impurities and their Toxicological Assessment

Several process-related impurities and degradation products of vildagliptin have been identified and studied for their potential toxicity. These include synthesis intermediates, by-products, and degradation products formed during manufacturing and storage.

Summary of Toxicological Data

The following tables summarize the available toxicological data for key vildagliptin impurities.

| Impurity Name | Chemical Name | CAS Number | Type | Toxicological Endpoint | Result | Citation |

| Vildagliptin Amide (Impurity B / M18.6) | (S)-1-[(3-Hydroxyadamantan-1-ylamino)-acetyl]-2-prolinamide | 565453-39-6 | Degradation Product / Metabolite | Genotoxicity (in silico) | Negative | [1] |

| Repeat-Dose Toxicity (Rats, Dogs) | No toxicity potential observed | [1] | ||||

| Human Equivalent Dose (HED) from NOAEL | 6.5 mg/day | [1][2] | ||||

| Vildagliptin Cyclic Amidine | (S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile | 1789703-37-2 | Process-Related | Mutagenicity (Ames Test) | Non-mutagenic | [3][4] |

| Clastogenicity (Micronucleus Test) | Non-clastogenic | [3][4] | ||||

| Vildagliptin Diketopiperazine | (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione | 1789703-36-1 | Process-Related | Mutagenicity (Ames Test) | Non-mutagenic | [3][4] |

| Clastogenicity (Micronucleus Test) | Non-clastogenic | [3][4] | ||||

| Impurity V1 | 2-pyrrolidinecarboxamide | Not specified | Synthesis Impurity | Cytotoxicity (3T3 cells) | No significant cytotoxicity observed | Not applicable |

| Impurity V2 | 3-amino-1-adamantanol | 702-82-9 | Synthesis Impurity | Cytotoxicity (MTT Assay, 3T3 cells) | Significant decrease in cell viability at 500 µM and 1000 µM | Not applicable |

| Vildagliptin Impurity 1 | (S)-1-Formylpyrrolidine-2-carbonitrile | 2382059-56-3 | Process-Related | Acute Oral Toxicity (LD50) | No data available | [5] |

Detailed Toxicological Profiles

Vildagliptin Amide (Impurity B / M18.6): This impurity is a significant degradation product and is also a minor metabolite in rats.[1] Extensive toxicological evaluation has been performed on this impurity. Repeat-dose toxicity studies in rats (up to 26 weeks) and dogs (up to 52 weeks) with vildagliptin spiked with 2-3% of its impurities (including the amide impurity) showed no significant toxicity.[1] Based on metabolism data in rats, a No-Observed-Adverse-Effect Level (NOAEL) was established and extrapolated to a Human Equivalent Dose (HED) of 6.5 mg/day, providing a scientifically justified limit for this impurity in the final drug product.[1][2]

Genotoxicity of Process-Related Impurities: A study on vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide concluded that these impurities are neither mutagenic nor clastogenic/aneugenic based on in silico predictions and in vitro Ames and micronucleus tests.[3][4]

Cytotoxicity of Synthesis Impurities: An in vitro study on two synthesis impurities, V1 (2-pyrrolidinecarboxamide) and V2 (3-amino-1-adamantanol), using 3T3 mouse fibroblast cells, demonstrated that impurity V2 exhibited significant cytotoxicity at concentrations of 500 µM and 1000 µM in an MTT assay. Impurity V1 did not show significant cytotoxicity at the tested concentrations.

Experimental Protocols

The toxicological evaluation of vildagliptin impurities follows standardized and internationally recognized guidelines to ensure data quality and regulatory acceptance. The following sections detail the methodologies for key experiments.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances. The protocol is based on the OECD Guideline 471.[6][7][8][9]

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure:

-

Dose Range Finding: A preliminary assay is conducted to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.

-

Main Experiment: The test substance is incubated with the bacterial strains and the S9 mix (or buffer for the non-activated condition) in a top agar (B569324) overlay. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible and significant increase in the number of revertants at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of a test substance. The protocol adheres to the OECD Guideline 487.[10][11][12][13][14]

-

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay quantifies the frequency of micronuclei in cultured mammalian cells.

-

Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test substance, both with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

-

Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

-

Scoring: The number of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000 per concentration).

-

-

Evaluation Criteria: A test substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualization of Pathways and Workflows

Vildagliptin's Mechanism of Action: DPP-4 Inhibition and Incretin (B1656795) Signaling

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[15][16][17] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18][19][20][21] The resulting increase in active GLP-1 and GIP levels leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from α-cells, ultimately improving glycemic control.[15][16][17][22]

Caption: Vildagliptin's DPP-4 inhibition enhances incretin signaling.

General Workflow for Toxicological Assessment of Impurities

The safety evaluation of pharmaceutical impurities follows a structured workflow, beginning with in silico assessment and progressing to in vitro and, if necessary, in vivo studies.

Caption: A general workflow for the toxicological evaluation of impurities.

Conclusion

The available toxicological data for the known impurities of vildagliptin suggest a favorable safety profile at the levels typically encountered in the pharmaceutical product. Key process-related impurities have been shown to be non-genotoxic. For the major degradation product, the amide impurity, a safe level of exposure has been established through comprehensive toxicological studies. While some synthesis impurities may exhibit cytotoxicity at high concentrations in vitro, their levels in the final drug product are strictly controlled. The continued application of standardized toxicological testing protocols and a thorough understanding of the relevant biological pathways are essential for ensuring the ongoing safety and quality of vildagliptin. This technical guide provides a foundational resource for professionals engaged in these critical activities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. In silico and in vitro evaluation of the potential genotoxic impurities of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. nib.si [nib.si]

- 7. nucro-technics.com [nucro-technics.com]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 10. criver.com [criver.com]

- 11. academic.oup.com [academic.oup.com]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]

- 19. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man | Semantic Scholar [semanticscholar.org]

- 22. Vildagliptin | PPTX [slideshare.net]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Vildagliptin Impurity B

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Vildagliptin Impurity B in bulk drug substances. The method is developed to separate Vildagliptin from its known impurity, this compound, and other potential degradation products, making it suitable for quality control and stability studies in the pharmaceutical industry. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin (B1656795) hormones. During the synthesis and storage of Vildagliptin, process-related impurities and degradation products can arise. One such critical impurity is this compound, chemically known as (S)-1[(3-Hydroxyadamant-1-ylamino)-acetyl]-2-prolinamide.[1][2] The presence and quantity of this impurity must be monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A gradient HPLC system with a UV or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Software: Chromatography data acquisition and processing software.

-

Reference Standards: Vildagliptin and this compound (CAS No: 565453-39-6).[1][2]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

-

Buffers: Potassium dihydrogen phosphate (B84403), Ammonium acetate.

-

Acids/Bases: Orthophosphoric acid for pH adjustment.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of Vildagliptin and this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A and Acetonitrile in a 1:1 ratio |

Protocol

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 4.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution of Vildagliptin: Accurately weigh and transfer about 25 mg of Vildagliptin working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

-

Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound working standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

-

System Suitability Solution: Transfer 1 mL of Vildagliptin standard stock solution and 1 mL of this compound standard stock solution into a 10 mL volumetric flask and make up to the volume with diluent.

-

Sample Solution: Accurately weigh and transfer about 25 mg of the Vildagliptin sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the system suitability solution and verify that the system suitability parameters are met (e.g., resolution between Vildagliptin and Impurity B > 2.0, tailing factor < 1.5, and theoretical plates > 2000).

-

Inject the standard solution in replicate (n=5) and check for the reproducibility of the peak areas (%RSD < 2.0).

-

Inject the sample solution.

-

Identify the peaks of Vildagliptin and this compound in the sample chromatogram based on their retention times compared to the standard.

-

Calculate the amount of this compound in the sample using the following formula:

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter | Result |

| Specificity | No interference from blank and placebo at the retention time of Vildagliptin and Impurity B. The method was found to be stability-indicating in forced degradation studies. |

| Linearity (Impurity B) | Linear over the concentration range of 0.1 to 1.5 µg/mL with a correlation coefficient (r²) > 0.999. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Method Precision | < 2.0% |

| - Intermediate Precision | < 2.0% |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Robustness | The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase pH. |

Forced Degradation Studies

Forced degradation studies were performed on Vildagliptin to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation of Vildagliptin was observed with the formation of Impurity B and other degradation products. |

| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | Vildagliptin showed significant degradation. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Degradation of Vildagliptin was observed. |